N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that combines elements of benzothiazole, pyrazolopyridine, and carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzothiazole ring, the introduction of the methylsulfonyl group, and the construction of the pyrazolopyridine core. The final step involves the coupling of the carboxamide group to the pyrazolopyridine moiety. Reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, reagents, and catalysts is crucial to ensure the process is environmentally friendly and economically viable .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzothiazole ring can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole and pyrazolopyridine rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the benzothiazole ring can produce different benzothiazoline derivatives .
Scientific Research Applications
N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and advanced composites .
Mechanism of Action
The mechanism of action of N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives, pyrazolopyridine derivatives, and carboxamide-containing molecules. Examples include:
Benzothiazole derivatives: Known for their antimicrobial and anticancer properties.
Pyrazolopyridine derivatives: Studied for their potential as kinase inhibitors.
Carboxamide-containing molecules: Explored for their diverse biological activities
Uniqueness
N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H23N5O3S2 |
---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1,6-di(propan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H23N5O3S2/c1-11(2)17-9-14(15-10-22-26(12(3)4)19(15)23-17)20(27)25-21-24-16-7-6-13(31(5,28)29)8-18(16)30-21/h6-12H,1-5H3,(H,24,25,27) |
InChI Key |
OKYVWDZUPKAYFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(C=NN2C(C)C)C(=C1)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C |
Origin of Product |
United States |
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